![molecular formula C21H23N3O2 B5617002 4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)
4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves condensation reactions under specific conditions. For instance, the compound 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was prepared via condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one in ethanol/acetic acid under reflux, showcasing a typical synthesis route for such compounds (Naganagowda & Petsom, 2012).
Molecular Structure Analysis
The crystal structure of closely related compounds like 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one reveals a monoclinic system with molecules linked by intermolecular O-H…O hydrogen bonds forming a 1D chain. This indicates the significance of hydrogen bonding in the structural configuration of such compounds (Sun et al., 2007).
Chemical Reactions and Properties
Derivatives of this class of compounds have been subject to various chemical reactions to explore their reactivity and to synthesize complex structures. For example, phosphine-catalyzed (4 + 1) annulation reactions have been employed to synthesize functionalized dihydrobenzofurans and indolines, demonstrating the versatility of the core structure in participating in complex chemical transformations (Qin et al., 2016).
Physical Properties Analysis
The physical properties such as crystal structure, solubility, and morphology of these compounds are largely influenced by their molecular configuration and the presence of functional groups. Detailed X-ray crystallography and spectroscopic methods are typically employed to elucidate these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are key areas of investigation for these compounds. Studies involving density functional theory (DFT) and other computational modeling approaches have been conducted to understand the energetic behavior and electronic properties, providing insights into their chemical behavior in different environments (Tanak, Agar, & Yavuz, 2011).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its specific physical and chemical properties. As a general rule, care should be taken when handling any chemical compound. Appropriate safety measures should be taken, including the use of personal protective equipment and working in a well-ventilated area .
Future Directions
Given the wide range of biological activities exhibited by pyrazolone derivatives, this compound could potentially be of interest in the development of new pharmaceuticals. Further studies could include in-depth exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its pharmacological activities .
properties
IUPAC Name |
4-[(2-hydroxy-3-prop-2-enylphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-9-16-10-8-11-17(20(16)25)14-22-19-15(2)23(3)24(21(19)26)18-12-6-5-7-13-18/h4-8,10-13,22,25H,1,9,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPMHZOTTWNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=CC=CC(=C3O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
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